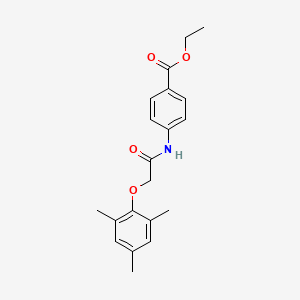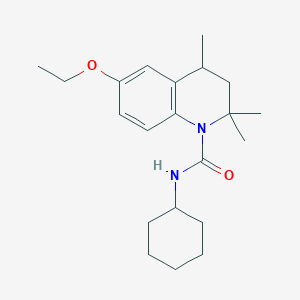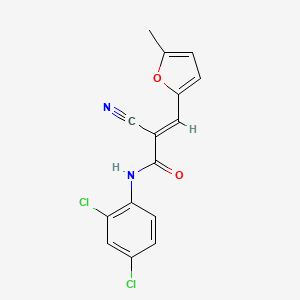![molecular formula C29H28N2O3S B11654206 ethyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654206.png)
ethyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline and thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound combines the quinoline and thiophene moieties, which are both significant in the development of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. The quinoline moiety can be synthesized using the Skraup, Doebner-Von Miller, or Friedländer synthesis methods, which involve the condensation of aniline derivatives with various aldehydes or ketones under acidic conditions . The thiophene moiety can be synthesized using the Gewald reaction, which involves the condensation of an α-cyanoester with sulfur and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides or thiophene S-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions include quinoline N-oxides, thiophene S-oxides, and various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in various diseases.
Mécanisme D'action
The mechanism of action of ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to inhibit enzymes like topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways . The thiophene moiety can interact with ion channels and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Chloroquine, quinine, and quinacrine are well-known quinoline derivatives with antimalarial and anticancer activities.
Thiophene Derivatives: Suprofen and articaine are examples of thiophene derivatives used as anti-inflammatory and anesthetic agents.
Uniqueness
ETHYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of quinoline and thiophene moieties, which endows it with a broad spectrum of biological activities and potential applications. This dual functionality makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C29H28N2O3S |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
ethyl 2-[(3-methyl-2-phenylquinoline-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-3-34-29(33)25-21-15-8-5-9-17-23(21)35-28(25)31-27(32)24-18(2)26(19-12-6-4-7-13-19)30-22-16-11-10-14-20(22)24/h4,6-7,10-14,16H,3,5,8-9,15,17H2,1-2H3,(H,31,32) |
Clé InChI |
MZUMLESOECOQEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-Diethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11654123.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11654141.png)

![N-(5-chloro-2-methylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11654172.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11654182.png)
![3-(4-methoxyphenyl)-11-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11654185.png)

![butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11654191.png)
![(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654194.png)
![2-{[(4Z)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B11654199.png)

![2-[(4-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654204.png)
